molecular formula C14H22N2O2 B15164562 N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine CAS No. 143339-66-6

N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine

Katalognummer: B15164562
CAS-Nummer: 143339-66-6
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: MSDPPJSBCZKSEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine is an organic compound with a complex structure that includes an ethyl(methyl)amino group attached to a phenyl ring, which is further connected to a propan-2-ylglycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by the introduction of the glycine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[Ethyl(methyl)amino]phenyl}-N-methylglycine
  • N-{4-[Ethyl(methyl)amino]phenyl}-N-ethylglycine
  • N-{4-[Ethyl(methyl)amino]phenyl}-N-isopropylglycine

Uniqueness

N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

143339-66-6

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

2-[4-[ethyl(methyl)amino]-N-propan-2-ylanilino]acetic acid

InChI

InChI=1S/C14H22N2O2/c1-5-15(4)12-6-8-13(9-7-12)16(11(2)3)10-14(17)18/h6-9,11H,5,10H2,1-4H3,(H,17,18)

InChI-Schlüssel

MSDPPJSBCZKSEO-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)C1=CC=C(C=C1)N(CC(=O)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.